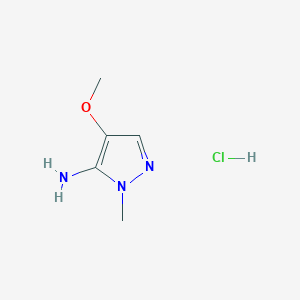![molecular formula C7H14ClNO B6604256 {2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride CAS No. 2866334-13-4](/img/structure/B6604256.png)
{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride, also known as 2-ABAH-4-MHC, is an organic compound and a hydrochloride salt of the tertiary alcohol {2-azabicyclo[2.2.1]heptan-4-yl}methanol. It is an important intermediate in the synthesis of organic compounds, and has been used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used in the synthesis of various polymers and resins, and has been studied for its use in the development of new materials with unique properties.
Wirkmechanismus
{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride is a hydrochloride salt, and its mechanism of action is based on the protonation of the alcohol group. This protonation increases the reactivity of the alcohol, and facilitates the formation of new bonds. The protonation also increases the solubility of the compound in polar solvents, which is important for its use in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of {2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride are not well understood. However, it has been suggested that the compound may have some anti-inflammatory properties, and may be useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride is a useful compound for laboratory experiments, as it is relatively easy to synthesize and is highly soluble in a variety of solvents. It is also relatively stable, and can be stored for extended periods of time. However, it can be difficult to purify, and the hydrochloride salt is only slightly soluble in water.
Zukünftige Richtungen
Future research on {2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride could focus on its potential applications in the synthesis of pharmaceuticals and agrochemicals, as well as its use in the development of new materials with unique properties. In addition, further studies could be conducted to investigate its biochemical and physiological effects, and its potential use in the treatment of various diseases. Finally, additional research could be conducted to improve the synthesis and purification techniques for the compound.
Synthesemethoden
{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride can be synthesized by the direct reaction of 2-azabicyclo[2.2.1]heptan-4-yl alcohol with hydrochloric acid. This reaction is carried out at room temperature and pressure and yields the desired product in good yields. The reaction is reversible, so the hydrochloride salt can be regenerated from the alcohol by the addition of a base.
Wissenschaftliche Forschungsanwendungen
{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride has been studied extensively for its application in the synthesis of organic compounds, polymers, and resins. It has also been studied for its potential use as a catalyst for the synthesis of pharmaceuticals and agrochemicals. In addition, it has been used in the development of new materials with unique properties, such as for the production of nanomaterials.
Eigenschaften
IUPAC Name |
2-azabicyclo[2.2.1]heptan-4-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-5-7-2-1-6(3-7)8-4-7;/h6,8-9H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBXPZPREJLDME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1NC2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Azabicyclo[2.2.1]heptan-4-yl)methanol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol](/img/structure/B6604173.png)
![methyl (2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate hydrochloride](/img/structure/B6604189.png)

![tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B6604196.png)

![tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6604211.png)

![6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6604240.png)
![1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604246.png)
![rac-(5r,8r)-1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604252.png)

![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}butanedioic acid, trifluoroacetic acid](/img/structure/B6604275.png)
![ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B6604283.png)
![tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604291.png)